molecular formula C21H22N2O2 B6514873 1-butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 892297-72-2

1-butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No. B6514873
CAS RN: 892297-72-2
M. Wt: 334.4 g/mol
InChI Key: HWSUPBXYCJAXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one, also known as MMB-4-one, is a synthetic organic compound with a variety of uses in scientific research. It is a type of naphthyridinone, a class of compounds that are used as building blocks for more complex compounds. MMB-4-one has been studied for its potential applications in medicinal chemistry, drug delivery, and material science. The synthesis of MMB-4-one is relatively simple and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

1-butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one has been studied for its potential applications in medicinal chemistry, drug delivery, and material science. In medicinal chemistry, this compound has been studied for its ability to form covalent bonds with proteins, which could lead to the development of new drugs. In drug delivery, this compound has been studied for its ability to form complexes with other molecules, allowing for the controlled release of drugs. In material science, this compound has been studied for its ability to form polymers, which could be used to create new materials with unique properties.

Mechanism of Action

1-butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one has been studied for its ability to form covalent bonds with proteins. This process is known as covalent bond formation and involves the transfer of electrons between two molecules. The electrons are transferred from the this compound molecule to the protein molecule, forming a covalent bond between the two. This covalent bond is strong and can be used to modify the structure and function of the protein molecule.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. In addition, this compound has been shown to bind to certain proteins, leading to changes in their structure and function. Finally, this compound has been shown to have antioxidant properties, which may have beneficial effects on human health.

Advantages and Limitations for Lab Experiments

1-butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one has several advantages for use in laboratory experiments. First, the synthesis of this compound is relatively simple and cost-effective. Second, this compound can form covalent bonds with proteins, making it an ideal tool for studying protein structure and function. Third, this compound can form complexes with other molecules, allowing for the controlled release of drugs. Finally, this compound has antioxidant properties, which may have beneficial effects on human health. However, there are some limitations to using this compound in laboratory experiments. For example, the covalent bond formed between this compound and proteins is not always stable, and may be broken down over time. In addition, the effects of this compound on human health are not yet fully understood.

Future Directions

1-butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one has potential applications in a variety of fields, including medicinal chemistry, drug delivery, and material science. In the future, researchers could explore the use of this compound in the development of new drugs and materials. In addition, further research could be done to investigate the biochemical and physiological effects of this compound on human health. Finally, researchers could investigate the potential for this compound to form covalent bonds with other molecules, such as carbohydrates, peptides, and nucleic acids.

Synthesis Methods

1-butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one is synthesized through a two-step process. First, the 4-methylbenzoyl chloride is reacted with 1-butyl-7-methyl-3-naphthol in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate 1-butyl-7-methyl-3-(4-methylbenzoyl)-3-naphthol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to form this compound. The reaction is carried out at room temperature and is typically complete within 30 minutes.

properties

IUPAC Name

1-butyl-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-5-12-23-13-18(19(24)16-9-6-14(2)7-10-16)20(25)17-11-8-15(3)22-21(17)23/h6-11,13H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSUPBXYCJAXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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